1-(4-Vinylbenzyl)-1H-imidazole
Overview
Description
1-(4-Vinylbenzyl)-1H-imidazole is an organic compound that features both a vinyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Vinylbenzyl)-1H-imidazole can be synthesized through a substitution reaction involving 1H-imidazole and 4-vinylbenzyl chloride. The reaction typically occurs in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Vinylbenzyl)-1H-imidazole undergoes various chemical reactions, including:
Polymerization: The vinyl group allows for polymerization reactions, making it a valuable monomer for creating polymers with specific properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the vinyl group.
Reduction: Reducing agents such as sodium borohydride can reduce the imidazole ring to form different derivatives.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions to modify the imidazole ring.
Major Products Formed
Scientific Research Applications
1-(4-Vinylbenzyl)-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Vinylbenzyl)-1H-imidazole involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, forming complexes that exhibit antimicrobial properties. Additionally, the vinyl group allows for polymerization, leading to the formation of materials with specific mechanical and chemical properties .
Comparison with Similar Compounds
1-(4-Vinylbenzyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Vinylbenzyl)-3-butylimidazolium chloride: This compound has similar polymerization properties but differs in its ionic nature.
1-(3-aminopropyl)-3-(4-vinylbenzyl)imidazolium 4-styrenesulfonate: This compound is used in the synthesis of polymeric ionic liquids and has different functional groups that impart unique properties.
4-Vinylbenzyl-substituted silver(I) N-heterocyclic carbene complexes: These compounds are used in antimicrobial applications and have different metal coordination properties.
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-11-3-5-12(6-4-11)9-14-8-7-13-10-14/h2-8,10H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURRSGMFTZVXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592372 | |
Record name | 1-[(4-Ethenylphenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78430-91-8 | |
Record name | 1-[(4-Ethenylphenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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